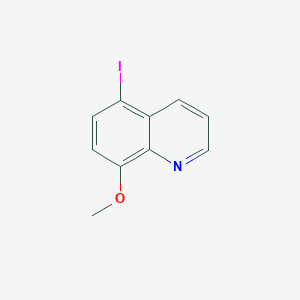

5-Iodo-8-methoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

17012-46-3 |

|---|---|

Molecular Formula |

C10H8INO |

Molecular Weight |

285.08 g/mol |

IUPAC Name |

5-iodo-8-methoxyquinoline |

InChI |

InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |

InChI Key |

WBWZGNQIUVJWGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)I)C=CC=N2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 8 Methoxyquinoline Systems

Reactivity of the Quinoline (B57606) Nitrogen Atom and its Protonation Behavior in Solution

The nitrogen atom in the quinoline ring of 5-Iodo-8-methoxyquinoline is a key site of reactivity. As a heterocyclic aromatic compound, the nitrogen atom possesses a lone pair of electrons, making it a Lewis base and susceptible to protonation. In solution, particularly in acidic media, the quinoline nitrogen can accept a proton to form a quinolinium cation. This protonation significantly alters the electronic properties of the entire ring system, making it more electron-deficient.

Hydrogen bonding also plays a crucial role in the reactivity of the quinoline nitrogen. In certain solvents, the nitrogen atom can act as a hydrogen bond acceptor. This interaction, similar to protonation, introduces a positive character to the quinoline ring, which can influence the regioselectivity of subsequent reactions. For instance, hydrogen bonding with by-products or solvents can favor electrophilic attack at the 5-position. datapdf.com The ability of the nitrogen to participate in these interactions is fundamental to understanding the compound's behavior in different chemical environments.

The protonation behavior of quinoline derivatives is influenced by the nature and position of substituents on the ring. The electron-donating methoxy (B1213986) group at the C-8 position and the electron-withdrawing iodine atom at the C-5 position in this compound both modulate the basicity of the quinoline nitrogen. The precise effect on the protonation equilibrium is a balance of these electronic influences. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that electron-withdrawing groups generally decrease the proton-ligand stability constant, effectively increasing the acidity of the molecule. tenmak.gov.tr

Influence of the Methoxy Group at C-8 on Reactivity, Electronic Properties, and Steric Effects

The methoxy group (-OCH₃) at the C-8 position of the quinoline ring is a significant modulator of the molecule's chemical behavior. Its influence stems from a combination of electronic and steric effects.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which increases the electron density of the quinoline ring system. This enhanced electron density generally activates the ring towards electrophilic substitution. The directing effect of the methoxy group in electrophilic reactions on the quinoline nucleus is well-documented. For 8-methoxyquinoline (B1362559), electrophilic substitution, such as bromination, is directed to the C-5 and C-7 positions. wuxiapptec.com This directing influence is a critical factor in the synthesis and functionalization of this compound. The presence of the methoxy group can also stabilize charged intermediates formed during reactions through resonance.

Steric Effects: The spatial bulk of the methoxy group at C-8 can exert steric hindrance, influencing the approach of reagents and the regioselectivity of reactions. nih.govrsc.org In some cases, this steric effect can restrict the rotational freedom of other parts of the molecule or interacting species. nih.gov For instance, in certain catalytic processes, the steric bulk at the C-8 position can affect the coordination of the molecule to a metal center, thereby influencing the outcome of the reaction. semanticscholar.org

The interplay between the electronic and steric effects of the C-8 methoxy group is crucial. For example, while the electronic properties might favor a reaction at a particular site, steric hindrance could prevent it, leading to reaction at an alternative, less sterically hindered position. Energy minimization modeling of related compounds has shown that steric interactions involving the C-8 methoxy group can lead to a skewed quinoline core. nih.gov

Role of the Iodine Atom at C-5 in Reaction Pathways and Activation

The iodine atom at the C-5 position is a highly versatile functional group that plays a pivotal role in the synthetic utility of this compound. The carbon-iodine (C-I) bond is relatively weak compared to other carbon-halogen bonds, making it susceptible to activation. This property is extensively exploited in a variety of cross-coupling reactions, which are fundamental for the construction of more complex molecular architectures.

The C-I bond can be readily activated by transition metal catalysts, particularly palladium complexes, in reactions such as Suzuki, Negishi, and Stille couplings. mdpi.com In these reactions, the C-I bond undergoes oxidative addition to the metal center, initiating the catalytic cycle that leads to the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.comrsc.org The general order of reactivity for halogens in these couplings is C-I > C-Br >> C-Cl, allowing for selective reactions at the iodinated position even in the presence of other halogens. mdpi.com

Aryl iodides like this compound are valuable precursors for creating diverse derivatives. The iodine can be substituted by various nucleophiles, facilitating further functionalization of the quinoline scaffold. smolecule.com This reactivity is crucial for the synthesis of biologically active molecules and advanced materials. rsc.orgsmolecule.com The activation of the C-I bond is not limited to metal-catalyzed processes; it can also be achieved under certain photochemical conditions, leading to the formation of radical intermediates. mdpi.com

The large size and polarizability of the iodine atom can influence the electronic distribution within the quinoline ring. While halogens are generally considered electron-withdrawing through the inductive effect, they can also act as weak electron donors through resonance. The balance of these effects for iodine impacts the reactivity of the aromatic system.

The interaction of orbitals involving the C-I bond with adjacent or remote orbitals can stabilize or destabilize certain conformations or transition states. sit.edu.cn For instance, the orientation of the C-I bond can affect the overlap with the π-system of the quinoline ring, which in turn can influence the molecule's electronic properties and reactivity in processes like electrophilic aromatic substitution or nucleophilic attack. These effects are often subtle but can have a significant impact on reaction outcomes, including regioselectivity and reaction rates. wikipedia.org

Mechanistic Studies of Functionalization and Derivatization Reactions

The functionalization of 8-methoxyquinoline derivatives, including this compound, often proceeds through electrophilic aromatic substitution. The mechanism of these reactions is heavily influenced by the directing effects of the substituents already present on the quinoline ring.

For 8-methoxyquinoline, the methoxy group at C-8 is a powerful activating and ortho-, para-directing group. However, in the quinoline system, the "para" position (C-5) and one of the "ortho" positions (C-7) are the most common sites for electrophilic attack. The other "ortho" position is part of the pyridine (B92270) ring, which is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated.

Studies on the electrophilic halogenation of 8-methoxyquinoline have shown that chlorination and bromination occur exclusively at the 5-position under acidic and neutral conditions. datapdf.com This high regioselectivity is attributed to the electronic activation by the methoxy group favoring the C-5 position. The mechanism is believed to involve the formation of a positively charged Wheland intermediate (a sigma complex), which is stabilized by the electron-donating methoxy group. wuxiapptec.com The subsequent loss of a proton restores the aromaticity of the ring.

In contrast, iodination of 8-methoxyquinoline has been observed to occur at the 7-position, suggesting a different mechanistic pathway or a greater sensitivity to steric factors. datapdf.com The choice of solvent can also play a critical role, as it can influence the prototropic form of the substrate and interact with the halogenating agent. datapdf.comwuxiapptec.com For instance, the lack of reactivity in strongly basic media is attributed to the absence of an anionic form of the compound, which is important for certain electrophilic substitutions in the related 8-quinolinol system. datapdf.com

Nucleophilic Attack Pathways on Activated Quinoline Rings

The quinoline ring system, particularly when substituted with electron-withdrawing groups or when the nitrogen atom is quaternized, becomes susceptible to nucleophilic attack. In the case of this compound, the presence of the iodine atom, a halogen, introduces a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of such systems is influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the quinoline ring itself.

Research into the reactivity of halo-substituted quinolines indicates that the halogen atoms can be displaced by various nucleophiles. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of SNAr on halo-aromatic systems can be applied. The typical order of leaving group ability for halogens in SNAr reactions is often F > Cl ≈ Br > I, which is known as the "element effect". nih.gov This effect is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial attack of the nucleophile, which is often the rate-determining step. nih.gov However, in some systems, particularly with pyridinium (B92312) ions, a different leaving group order has been observed, suggesting that the reaction mechanism can be more complex and may involve rate-determining steps other than the initial nucleophilic addition. nih.gov

In the context of related iodo-quinoline compounds, the iodo group can be replaced by nucleophiles, rendering it a useful handle in synthetic organic chemistry. smolecule.com For instance, in other halogenated quinolines, nucleophilic substitution with reagents like sodium methoxide (B1231860) or potassium tert-butoxide in polar aprotic solvents can lead to the introduction of alkoxy or amino groups.

Furthermore, the quinoline ring itself, when activated, can undergo nucleophilic attack. A relevant example, although on a related system, is the Mannich reaction of 8-hydroxyquinolines. This reaction involves the aminomethylation at the C-7 position, which is an electrophilic substitution on the electron-rich phenol (B47542) ring, but it demonstrates the accessibility of the quinoline core to reactants. mdpi.com This suggests that under appropriate conditions, the activated this compound ring could also be subject to attack by strong nucleophiles at positions influenced by the directing effects of the existing substituents.

The table below summarizes potential nucleophilic substitution reactions on a generalized halo-quinoline system, which can be inferred as applicable to this compound.

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

| Alkoxide | Sodium methoxide | 5-Alkoxy-8-methoxyquinoline | SNAr |

| Amine | Piperidine | 5-Amino-8-methoxyquinoline | SNAr |

| Thiolate | Sodium thiophenoxide | 5-Thiophenyl-8-methoxyquinoline | SNAr |

Investigation of Intermolecular Interactions involving the Iodo-Quinoline Moiety

The intermolecular interactions of this compound are of significant interest due to the presence of several key functional groups that can participate in non-covalent bonding. These interactions are crucial in determining the solid-state packing of the molecule in crystals and its interactions with biological macromolecules. The primary intermolecular forces at play include van der Waals forces, dipole-dipole interactions, and, most notably, halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). wikipedia.orgmdpi.com This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen atom, resulting in a region of positive electrostatic potential, often referred to as a "σ-hole," on the side of the halogen opposite to the covalent bond. mdpi.com The strength of the halogen bond generally follows the trend I > Br > Cl > F, making the iodine atom in this compound a potent halogen bond donor. wikipedia.org

While specific crystal structure analyses of this compound were not found in the search results, studies on related iodo-substituted aromatic and heterocyclic compounds provide a strong basis for predicting its intermolecular behavior. For instance, investigations into haloanilinium and halopyridinium salts have highlighted the significant role of halogen bonding in their crystal packing. beilstein-journals.org In these structures, the iodine atom has been observed to form short contacts with anions or other nucleophilic atoms, demonstrating its capacity to act as a reliable structure-directing element. beilstein-journals.org

The methoxy group and the quinoline nitrogen atom in this compound can act as halogen bond acceptors. The nitrogen atom, with its lone pair of electrons, and the oxygen atom of the methoxy group are both potential nucleophilic sites. Therefore, in the solid state, it is plausible that the iodine atom of one molecule interacts with the nitrogen or methoxy oxygen of a neighboring molecule, leading to the formation of supramolecular assemblies.

The table below outlines the potential intermolecular interactions involving the this compound moiety.

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bonding | Iodine atom (σ-hole) | Quinoline Nitrogen (lone pair) | Directional interaction influencing crystal packing |

| Halogen Bonding | Iodine atom (σ-hole) | Methoxy Oxygen (lone pair) | Potential for forming specific supramolecular synthons |

| π-π Stacking | Quinoline aromatic system | Quinoline aromatic system | Contributes to the overall stability of the crystal lattice |

| Dipole-Dipole | Polar C-I and C-O bonds | Polar C-I and C-O bonds | General attractive forces between molecules |

| van der Waals | Entire molecule | Entire molecule | Non-specific attractive forces |

Coordination Chemistry and Metal Complexation of 5 Iodo 8 Methoxyquinoline Analogues

Chelation Properties of the 8-Quinoline Moiety with Transition Metal Ions

The 8-quinoline moiety, specifically the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold from which 5-iodo-8-methoxyquinoline is derived, is a classic bidentate chelating ligand. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position form a stable five-membered ring upon coordination with a metal ion. This structural arrangement is highly effective in binding a wide range of transition metal ions, including but not limited to Cu²⁺, Zn²⁺, Fe²⁺, and Fe³⁺. The formation of these metal complexes is often accompanied by a distinct color change, a property that has been historically utilized in analytical chemistry for the detection and quantification of metals.

The stability of the metal complexes formed with 8-hydroxyquinoline and its analogues is attributed to the strong covalent bonds formed between the metal ion and the nitrogen and oxygen donor atoms, as well as the favorable chelate effect. The resulting complexes typically exhibit a 2:1 ligand-to-metal stoichiometry, with the general formula M(Q)₂, where M is a divalent metal ion and Q is the deprotonated quinoline ligand. However, other stoichiometries are also possible depending on the coordination number and oxidation state of the metal ion. For instance, with trivalent metal ions like Fe³⁺, a 3:1 complex, Fe(Q)₃, is commonly formed. The geometry of these complexes can vary, with square planar and octahedral arrangements being common.

Impact of 5-Iodo and 8-Methoxy Substituents on Metal Binding Affinity and Selectivity

The 8-methoxy group, on the other hand, introduces a steric hindrance around the metal-binding site. This steric bulk can influence the coordination geometry and the stability of the metal complexes. For instance, the presence of a bulky group at the 8-position may favor the formation of complexes with smaller metal ions or lead to distorted coordination geometries. Furthermore, the methoxy (B1213986) group can also have an electronic effect, donating electron density to the aromatic system and potentially influencing the ligand's binding affinity. The interplay between the electronic effects of the 5-iodo group and the steric and electronic effects of the 8-methoxy group in this compound results in a unique set of metal-binding properties that can be exploited for specific applications.

Synthesis and Structural Characterization of Metal Complexes derived from Quinoline Ligands

The synthesis of metal complexes with quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents used for this purpose include ethanol (B145695), methanol, and dimethylformamide (DMF). The reaction is often carried out at elevated temperatures to facilitate the formation of the complex. Upon cooling, the metal complex often precipitates out of the solution and can be isolated by filtration.

Ligand Design Principles for Tunable Coordination Complexes with Specific Geometries and Properties

The design of quinoline-based ligands for specific applications relies on a set of well-established principles. By systematically modifying the structure of the quinoline scaffold, it is possible to tune the properties of the resulting coordination complexes. One of the key strategies is the introduction of various substituents at different positions on the quinoline ring. As discussed earlier, these substituents can exert both electronic and steric effects, which can be used to modulate the metal binding affinity, selectivity, and the redox properties of the complexes.

For instance, the introduction of bulky substituents near the coordination site can enforce a specific coordination geometry. This can be particularly useful in the design of catalysts, where the geometry of the active site plays a crucial role in determining the catalytic activity and selectivity. Furthermore, the electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This allows for the precise control of the redox potential of the metal center, which is important for applications in areas such as electrochemistry and photochemistry. The ability to systematically modify the ligand structure provides a powerful tool for the rational design of coordination complexes with desired properties.

Mechanistic Role of Metal-Ligand Interactions in Chemical and Biological Systems

The interaction of quinoline-based ligands with metal ions plays a crucial role in a variety of chemical and biological processes. These ligands can act as ionophores, transporting metal ions across biological membranes, or they can modulate the activity of metalloproteins by chelating the metal cofactors.

Investigation of Ionophore Actions Mediated by Quinoline Ligands

Several quinoline derivatives have been shown to act as ionophores, facilitating the transport of metal ions across lipid bilayers. This ionophoretic activity is attributed to the ability of these ligands to form lipophilic metal complexes that can diffuse across the cell membrane. The lipophilicity of the complex is a key factor determining its ability to cross the membrane, and it can be modulated by the choice of substituents on the quinoline ring. For example, the presence of halogen atoms, such as iodine, can increase the lipophilicity of the molecule.

The mechanism of ionophore action typically involves the formation of a neutral metal complex that can partition into the lipid membrane. Once inside the membrane, the complex can diffuse to the other side, where it releases the metal ion. The free ligand can then diffuse back to the original side of the membrane to pick up another metal ion, thus completing the transport cycle. This process can have significant biological consequences, as it can disrupt the normal homeostasis of metal ions within the cell.

Modulation of Metalloprotein Activity via Chelation Mechanisms

Metalloproteins are proteins that contain a metal ion cofactor that is essential for their biological function. The activity of these proteins can be modulated by ligands that can bind to the metal cofactor and either inhibit or enhance its activity. Quinoline-based ligands, with their strong affinity for various metal ions, have been investigated for their ability to modulate the activity of metalloproteins.

Influence on Cellular Metal Ion Homeostasis Mechanisms

The coordination chemistry of this compound and its analogues, particularly the 8-hydroxyquinoline (8HQ) family, plays a pivotal role in their biological activity by influencing the delicate balance of metal ions within cells. These compounds are often classified as metal protein attenuating compounds (MPACs), which are designed not to act as aggressive chelators that deplete systemic metals, but rather to subtly modulate the homeostasis of key metal ions like copper, zinc, and iron. nih.govnih.gov Their mechanism is complex, often involving the redistribution of metal ions from pathological interactions, such as those with misfolded proteins, to restore more normal cellular function. rsc.orgnih.gov

The primary mechanism by which 8-hydroxyquinoline analogues influence cellular metal homeostasis is through their ability to act as both metal chelators and ionophores. researchgate.netosti.gov As chelators, they can bind to and sequester metal ions. dovepress.comtandfonline.com However, the resulting lipophilic metal-ligand complexes can also facilitate the transport of these ions across cellular and organellar membranes, a process characteristic of an ionophore. nih.govosti.gov This dual functionality can lead to what appear to be contradictory outcomes: a cell may exhibit a stress response indicative of metal deficiency while simultaneously showing an increase in total intracellular metal content. researchgate.net

The influence of these compounds on metal-dependent cellular functions is multifaceted. For instance, the antifungal activity of clioquinol (B1669181) against Candida albicans has been directly linked to its interference with metal ion homeostasis. The antifungal effects can be counteracted by the addition of exogenous metal ions and are enhanced by metal chelators. nih.govresearchgate.net Specifically, clioquinol treatment was found to decrease the levels of labile ferrous iron in fungal cells. nih.govresearchgate.net In the context of neurodegenerative diseases, these compounds are studied for their ability to disrupt the abnormal interactions between metal ions and proteins like amyloid-β (Aβ). pnas.orgmdpi.com Clioquinol can promote the degradation of copper-dependent Aβ oligomers, thereby restoring endocytic function in yeast models. pnas.org

Furthermore, the activity of specific metalloenzymes can be altered. While the cytosolic depletion of metals can reduce the activity of some metal-sensitive enzymes, the ionophoric action of 8HQ analogues can, in some cases, increase metal availability to certain proteins. researchgate.net A notable example is the increased activity of the copper-dependent enzyme Superoxide Dismutase 1 (SOD1), which is thought to occur through the accessibility of chaperone proteins like Ccs1 to the compound-bound copper. researchgate.net

The tables below summarize key research findings regarding the influence of 8-hydroxyquinoline analogues on cellular metal ion concentrations and related cellular processes.

Table 1: Effect of 8-Hydroxyquinoline Analogues on Cellular Metal Ion Concentrations

| Compound/Analogue | Model System | Metal Ion | Observed Effect on Cellular Concentration | Reference |

| Clioquinol | Yeast (S. cerevisiae) | Copper (Cu) | Significant increase in total cellular content. researchgate.net | researchgate.net |

| Iron (Fe) | Significant increase in total cellular content. researchgate.net | researchgate.net | ||

| Zinc (Zn) | Decrease in cellular content. researchgate.net | researchgate.net | ||

| Candida albicans | Iron (Fe) | Decrease in cellular labile ferrous iron level. nih.govresearchgate.net | nih.govresearchgate.net | |

| 8-Hydroxyquinolines (General) | Mammalian Cancer Cells | Copper (Cu) | Co-treatment with Cu(II) results in significantly increased intracellular copper. osti.gov | osti.gov |

Table 2: Influence of Clioquinol on Metal-Dependent Cellular Processes

| Cellular Process | Specific Effect | Metal Dependency | Model System | Reference |

| Protein Aggregation | Promotes degradation of metal-dependent amyloid-β (Aβ) oligomers. | Copper (Cu) | Yeast (S. cerevisiae) | pnas.org |

| Metalloenzyme Activity | Increases activity of Superoxide Dismutase 1 (SOD1). | Copper (Cu) | Yeast (S. cerevisiae) | researchgate.net |

| Reduces activity of other metal-sensitive enzymes. | General (Cu, Fe) | Yeast (S. cerevisiae) | researchgate.net | |

| Fungal Growth | Inhibits yeast-hyphae transition and biofilm formation. | Zinc (Zn), Copper (Cu), Iron (Fe) | Candida albicans | nih.govresearchgate.net |

| Endocytosis | Restores endocytic function impaired by Aβ toxicity. | Copper (Cu) | Yeast (S. cerevisiae) | pnas.org |

Advanced Spectroscopic and Computational Characterization of 5 Iodo 8 Methoxyquinoline

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structural features of 5-Iodo-8-methoxyquinoline. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution by mapping the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the methyl protons of the methoxy (B1213986) group. The substitution pattern dictates the chemical shifts (δ) and coupling constants (J) of the aromatic protons. For instance, the protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-6, H-7) would exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) based on their neighboring protons, allowing for unambiguous assignment. The methoxy protons would appear as a sharp singlet, typically in the upfield region of the aromatic signals.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct resonances for each of the 10 carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating methoxy group, the electron-withdrawing nitrogen atom, and the heavy iodine atom. The carbon atom directly attached to the iodine (C-5) would be significantly affected due to the heavy atom effect.

A representative table of expected NMR shifts, based on general quinoline chemistry, is provided below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | ~8.8-9.0 | C-2: ~148-152 |

| H-3 | ~7.4-7.6 | C-3: ~120-123 |

| H-4 | ~8.4-8.6 | C-4: ~133-136 |

| H-6 | ~7.5-7.7 | C-5: ~88-92 |

| H-7 | ~7.0-7.2 | C-6: ~128-131 |

| OCH₃ | ~4.0-4.2 | C-7: ~109-112 |

| C-8: ~154-157 | ||

| C-4a: ~140-142 | ||

| C-8a: ~126-129 | ||

| OCH₃: ~56-58 | ||

| Note: These are estimated values and require experimental verification. |

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Vibrational and electronic spectroscopy probe the bonding and electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques measure the vibrational modes of the molecule. The IR and Raman spectra of this compound would display a series of characteristic bands corresponding to specific bond stretches and bends. Key expected vibrations include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the quinoline rings, C-O stretching of the methoxy group, and various ring deformation modes. A particularly important vibration would be the C-I stretch, which is expected to appear at a low frequency (typically below 600 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π→π* and n→π* transitions within the conjugated quinoline system. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray analysis of a suitable crystal of this compound would yield precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π–π stacking or weak hydrogen bonds that stabilize the crystal structure. This technique provides an unambiguous confirmation of the molecular geometry and conformation in the solid phase.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight (C₁₀H₈INO, approx. 284.97 g/mol ). The presence of iodine, which is monoisotopic (¹²⁷I), would result in a clean molecular ion region without complex isotopic patterns from the halogen.

Fragmentation Pattern: The molecular ion can undergo fragmentation, providing a unique fingerprint. Common fragmentation pathways for quinolines include the loss of small, stable molecules. For this compound, characteristic fragments could arise from the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the iodine atom would also be a significant fragmentation pathway.

Computational Chemistry Methodologies for Theoretical Analysis

Theoretical calculations are used to complement experimental data, providing deeper insights into the electronic structure and energetic properties of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. chemspider.com

Geometry Optimization: DFT calculations can be used to determine the lowest-energy three-dimensional structure of this compound. The process starts with an initial guess of the structure, and the algorithm systematically adjusts the atomic positions to minimize the total electronic energy. The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction.

Electronic Structure: DFT calculations provide detailed information about the electronic properties of the molecule. This includes the distribution of electron density, the molecular electrostatic potential (which identifies electron-rich and electron-poor regions), and the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Energy Landscapes: By performing calculations on different possible conformations or isomers, DFT can be used to map out the potential energy landscape. This helps in identifying the most stable conformers and understanding the energy barriers for rotation around single bonds, such as the C-O bond of the methoxy group.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed insights into the conformational flexibility, stability, and intermolecular interactions of a molecule like this compound. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or in complex with biological macromolecules. mdpi.com

In a typical MD simulation protocol, the system (e.g., a single this compound molecule in a solvent box) is first subjected to energy minimization to remove any steric clashes or unfavorable geometries. The system is then gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. physchemres.org Following equilibration, a production run is performed, during which trajectory data (atomic positions, velocities, and energies) is collected over a set period, often nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory for this compound would reveal its preferred conformations, the dynamics of the methoxy group, and the rotational freedom around its bonds. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Furthermore, simulations can model interactions with solvent molecules, providing a picture of the solvation shell and calculating properties like the radial distribution function. Studies on related quinoline derivatives have successfully used MD simulations to establish the stability of protein-ligand complexes and analyze internal motions. nih.govmdpi.com

Table 1: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Software Suite | Program used to run the simulation. | GROMACS, NAMD, LAMMPS nih.govphyschemres.org |

| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM, AMBER, OPLS |

| Solvent Model | Explicit or implicit model for the solvent. | TIP3P (for water) nih.gov |

| Ensemble | Statistical ensemble defining the thermodynamic state. | NVT (Canonical), NPT (Isothermal-isobaric) nih.gov |

| Simulation Time | Duration of the production run. | 100 - 500 ns |

| Time Step | The interval between successive calculations. | 2 fs |

pKa Prediction and Microspeciation Modeling in Aqueous and Non-Aqueous Solutions

The pKa value is a critical chemical attribute that quantifies the acidity of a functional group. For this compound, the quinoline nitrogen atom is basic and can be protonated. Predicting its pKa is essential for understanding its charge state, solubility, and bioavailability at different pH values. Computational methods provide a reliable alternative to experimental measurements for pKa prediction.

Quantum chemical methods, often combined with continuum solvation models, are frequently employed for this purpose. peerj.com Methods like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD) are used to calculate the free energy change of the deprotonation reaction in solution. peerj.com By calculating the Gibbs free energies of the protonated and deprotonated forms of this compound in a given solvent, the pKa can be derived. Semiempirical quantum methods such as PM3 and AM1 have been shown to be effective for predicting the pKa of drug-like molecules. peerj.com

Microspeciation modeling further refines this understanding by detailing the distribution of all possible protonation states (microspecies) as a function of pH. For this compound, this would primarily involve the equilibrium between its neutral and N-protonated forms. This modeling is crucial for interpreting its behavior in biological systems, where pH gradients are common.

Table 2: Example of a Microspeciation Distribution Report

| pH | Neutral Species (%) | Protonated Species (%) |

|---|---|---|

| 2.0 | 5.0 | 95.0 |

| 4.0 | 35.0 | 65.0 |

| 5.0 (Predicted pKa) | 50.0 | 50.0 |

| 7.4 | 99.6 | 0.4 |

| 9.0 | 99.9+ | <0.1 |

Note: The data in this table is hypothetical and for illustrative purposes, showing how the distribution of species for a compound with a predicted pKa of 5.0 would be presented.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. dergipark.org.tr The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. These models are expressed as mathematical equations that can predict properties for new or untested compounds. dergipark.org.tr

For this compound, a QSPR model would begin with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Common descriptors include molecular weight, logP (octanol-water partition coefficient), dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.tr These are typically calculated using quantum mechanical methods like Density Functional Theory (DFT).

Once a set of descriptors is calculated for a series of related quinoline compounds, statistical methods like Multiple Linear Regression (MLR) are used to build a model linking these descriptors to a specific property (e.g., boiling point, solubility, or a biological activity). dergipark.org.tr Such a model could then be used to predict the corresponding properties for this compound. QSPR studies on 5,8-quinolinequinone derivatives have successfully correlated electronic and thermochemical parameters with biological activities. dergipark.org.tr

Table 3: Common Molecular Descriptors Used in QSPR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic composition of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Geometric | Molecular Volume, Surface Area | 3D size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Polarizability | Electron distribution and reactivity dergipark.org.tr |

| Hydrophobic | LogP | Lipophilicity and partitioning behavior |

Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, modeling can be used to explore potential reaction pathways, identify transient intermediates, and characterize the high-energy transition states that connect them. This knowledge is fundamental for optimizing reaction conditions and predicting potential side products.

Using quantum mechanical methods, a potential energy surface for a given reaction can be mapped out. The process involves locating the minimum energy structures of reactants and products, as well as the first-order saddle point representing the transition state. The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate.

For this compound, potential reactions of interest for modeling could include electrophilic aromatic substitution on the quinoline ring or nucleophilic substitution at the carbon bearing the iodine atom. For instance, the mechanism of iodination of the related compound 8-hydroxyquinoline (B1678124) has been shown to proceed through a cyclohexadienone intermediate. rsc.org A similar computational approach could verify the feasibility of such intermediates in reactions involving this compound. Reactive molecular dynamics simulations, which use force fields capable of describing bond formation and breaking, can also be employed to simulate complex reaction events over time. physchemres.org

Table 4: Key Components of a Computationally Modeled Reaction Pathway

| Component | Description | Computational Method |

|---|---|---|

| Reactant/Product Geometries | Optimized 3D structures of stable species. | DFT, Ab initio methods |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Saddle point optimization (e.g., Berny algorithm) |

| Reaction Intermediate | A metastable species formed during the reaction. | Geometry optimization |

| Activation Energy (Ea) | Energy barrier for the reaction (E_TS - E_Reactants). | Calculated from optimized structures |

| Reaction Energy (ΔE) | Overall energy change (E_Products - E_Reactants). | Calculated from optimized structures |

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Correlating Structural Modifications with Chemical Reactivity Profiles and Selectivity

The reactivity and selectivity of 5-Iodo-8-methoxyquinoline are intrinsically linked to its unique substitution pattern. Modifications to either the 5-iodo or 8-methoxy group, or to other positions on the quinoline (B57606) scaffold, can significantly alter the molecule's electronic properties and steric profile, thereby influencing its chemical behavior.

The introduction of different substituents can modulate the reactivity of the quinoline ring system. For instance, the electron-donating nature of the 8-methoxy group can influence the electron density of the aromatic system, potentially affecting its susceptibility to metabolic enzymes. Conversely, the electron-withdrawing and steric effects of the 5-iodo group can also impact reactivity. Studies on related quinoline derivatives have shown that the nature and position of substituents are critical in determining their biological activity and selectivity. While specific reactivity data for this compound is not extensively documented in publicly available literature, general principles of organic chemistry suggest that the iodine atom at the 5-position could be a site for various chemical transformations, including cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for further SAR studies. The selectivity of these derivatives for specific biological targets would then be a function of the newly introduced functionalities.

Elucidating the Role of the 5-Iodo Group in Modulating Molecular Recognition and Interaction with Biological Targets

The 5-iodo group plays a multifaceted role in the interaction of this compound with biological targets. One of the key contributions of the iodine atom is its ability to form halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. These interactions, although weaker than hydrogen bonds, can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target protein.

In the context of drug design, the incorporation of an iodine atom can enhance binding to a biological target through these favorable halogen bonding interactions with amino acid residues such as backbone carbonyls or the side chains of serine, threonine, and tyrosine. Furthermore, the lipophilicity of the iodine atom can facilitate the passage of the molecule through biological membranes, potentially increasing its bioavailability. Studies on other iodo-substituted quinoline derivatives have highlighted the importance of the iodine atom for their antimicrobial activity, suggesting that it is a key contributor to their mechanism of action. researchgate.net While direct evidence for this compound is limited, it is plausible that the 5-iodo group is a critical determinant of its molecular recognition profile.

Investigating the Impact of the 8-Methoxy Group on Molecular Behavior and Interactions within Biological Systems

More importantly, the 8-methoxy group can have a profound impact on the pharmacokinetic properties of the molecule. In studies of fluoroquinolone antibiotics, the presence of an 8-methoxy group has been shown to enhance antibacterial activity and reduce the development of resistance. It is hypothesized that the methoxy (B1213986) group can modulate the electronic properties of the quinoline ring, which in turn affects the interaction with bacterial topoisomerase enzymes. Additionally, the 8-methoxy group has been associated with a reduction in phototoxicity, a common side effect of some quinolone-based drugs. This effect is thought to be due to the alteration of the molecule's electronic state, which reduces the generation of reactive oxygen species upon exposure to light. Although these findings are from a different class of quinolines, they provide valuable insights into the potential roles of the 8-methoxy group in this compound.

Structure-Based Design Principles for Modulating Specific Chemical Biology Mechanisms

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. While a specific biological target for this compound is not yet well-defined in the public domain, we can infer general SBDD principles based on the quinoline scaffold and its substituents.

The quinoline core provides a rigid framework that can be functionalized at various positions to achieve specific interactions with a target's binding site. The 5-iodo group, as previously discussed, can be strategically employed to form halogen bonds with specific residues in a protein's active site. The directionality of halogen bonds makes them a valuable tool in achieving high selectivity. The 8-methoxy group can be oriented to interact with either hydrophobic pockets or regions capable of hydrogen bonding.

Computational modeling and molecular docking studies are invaluable tools in SBDD. By docking this compound and its virtual analogs into the active sites of various potential targets, researchers can predict binding modes and affinities. This information can then guide the synthesis of new derivatives with improved properties. For example, if a docking study reveals a nearby pocket in the target protein, the 5-iodo or 8-methoxy group could be modified to include a functional group that can occupy this pocket, thereby increasing binding affinity.

Conformational and Electronic Factors Influencing Bio-Molecular Interaction Potency

The potency of a bioactive molecule is not solely dependent on its chemical structure but also on its conformational and electronic properties. The ability of this compound to adopt a specific conformation that is complementary to the binding site of its biological target is crucial for its activity.

The quinoline ring system is largely planar, but the 8-methoxy group can exhibit some conformational flexibility. The preferred orientation of the methoxy group can be influenced by its interaction with the rest of the molecule and its environment. This conformation, in turn, can affect how the molecule presents itself to its biological target.

The electronic properties of this compound, such as its electrostatic potential and dipole moment, are also critical for its interaction with biological macromolecules. The electron-donating 8-methoxy group and the electron-withdrawing 5-iodo group create a specific electronic distribution across the quinoline scaffold. This distribution governs the molecule's ability to engage in electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with its target. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure of this compound and help to rationalize its biological activity. nih.gov

Below is an interactive data table summarizing the key structural features of this compound and their potential roles in biological interactions.

| Structural Feature | Potential Role in Biological Interactions | Supporting Rationale |

| 5-Iodo Group | Halogen bonding, Increased lipophilicity | Can form directional interactions with Lewis bases on biological targets; enhances membrane permeability. |

| 8-Methoxy Group | Hydrogen bond acceptor, van der Waals interactions, Improved pharmacokinetics | Can interact with polar and non-polar residues; may enhance antibacterial activity and reduce phototoxicity based on studies of related quinolones. |

| Quinoline Core | Rigid scaffold, Aromatic interactions | Provides a stable framework for substituent orientation; can engage in π-stacking interactions with aromatic amino acid residues. |

Advanced Chemical Biology and Mechanistic Applications of the 5 Iodo 8 Methoxyquinoline Scaffold

Utility as a Precursor and Building Block in Complex Organic Synthesis

The 5-Iodo-8-methoxyquinoline scaffold is a valuable building block in the field of organic synthesis, primarily due to the presence of the iodine atom, which serves as a versatile handle for various cross-coupling reactions. This functionality allows for the facile introduction of diverse molecular fragments, enabling the construction of more complex and functionally rich molecules.

The iodine substituent at the C5 position makes the quinoline (B57606) ring susceptible to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille-Migita reactions. semanticscholar.orgdb-thueringen.de These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. semanticscholar.org For instance, in a Suzuki-Miyaura coupling, the iodo group can be readily displaced by a variety of aryl or vinyl boronic acids or esters, leading to the formation of biaryl or aryl-vinyl quinoline derivatives. Similarly, the Sonogashira coupling allows for the introduction of terminal alkynes, while the Stille coupling facilitates the addition of organostannanes.

The modular nature of these synthetic strategies provides a powerful platform for generating libraries of complex molecules with tailored properties. semanticscholar.org The ability to rapidly diversify the this compound core structure is of paramount importance in medicinal chemistry and materials science, where the exploration of structure-activity relationships is crucial. scienceintheclassroom.orgnih.gov The synthesis of such complex molecules often relies on the careful selection of building blocks and the development of efficient synthetic methodologies. semanticscholar.org

Below is an interactive data table summarizing the utility of this compound in various cross-coupling reactions for the synthesis of complex molecules.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Significance |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids/Esters | Palladium catalyst, Base | Biaryl or Aryl-vinyl quinolines | Access to complex aromatic systems |

| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper catalyst, Base | Alkynyl-quinolines | Introduction of linear rigid linkers |

| Stille Coupling | Organostannanes | Palladium catalyst | Aryl/Vinyl-quinolines | Formation of C-C bonds with diverse functionalities |

| Heck Coupling | Alkenes | Palladium catalyst, Base | Alkenyl-quinolines | Elongation of carbon chains |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst, Base | Amino-quinolines | Introduction of nitrogen-containing functional groups |

Development as Chemical Probes for Interrogating Cellular Pathways and Processes

Chemical probes are small molecules designed to selectively interact with and modulate the function of specific biological targets, such as proteins, within a cellular context. mskcc.orgnih.gov These tools are indispensable for dissecting complex cellular pathways and processes. The this compound scaffold can be strategically modified to generate chemical probes for such investigations.

The development of a chemical probe from a hit compound identified in a screen requires a deep understanding of its mode of action and cellular targets. nih.gov The versatility of the this compound structure allows for the incorporation of various functionalities, such as fluorescent tags or photo-affinity labels, to facilitate the identification of its binding partners and to visualize its subcellular localization. mskcc.org For example, a fluorescent dye can be attached to the quinoline core, enabling the use of techniques like fluorescence microscopy and flow cytometry to track the molecule's distribution within cells.

Furthermore, the iodine atom can be replaced with a radiolabel, such as ¹²⁴I, to create a probe for in vivo imaging techniques like positron emission tomography (PET). mskcc.org This allows for the non-invasive monitoring of the probe's distribution and target engagement in living organisms. The development of such probes is a multidisciplinary effort that combines organic synthesis, medicinal chemistry, and chemical biology. mskcc.org

Applications in Analytical Chemistry as Chelators, Ligands, and Derivatization Reagents

The 8-hydroxyquinoline (B1678124) moiety, a key component of the this compound structure, is well-known for its ability to form stable chelate complexes with a wide range of metal ions. rroij.comajchem-a.com This chelating property is due to the presence of the hydroxyl group at the 8-position and the nitrogen atom in the pyridine (B92270) ring, which can coordinate with a metal ion to form a five-membered ring. rroij.com

This characteristic makes 8-hydroxyquinoline and its derivatives, including this compound, valuable reagents in analytical chemistry. They can be employed for the selective extraction, separation, and determination of metal ions. rroij.com The formation of a colored or fluorescent complex upon chelation can be utilized for spectrophotometric or fluorometric analysis. rroij.com

Moreover, these compounds can act as ligands in the development of metal-based sensors. The binding of a specific metal ion can induce a change in the spectroscopic properties of the ligand, providing a detectable signal. The iodine substituent can further modulate the electronic properties of the quinoline ring, potentially influencing the selectivity and sensitivity of the metal chelation.

In addition to their role as chelators, quinoline derivatives can be used as derivatization reagents to improve the analytical detection of certain molecules. By reacting with a target analyte, they can introduce a chromophore or fluorophore, enhancing its detectability by techniques such as HPLC with UV or fluorescence detection.

Mechanistic Investigations in Biological Systems (excluding clinical human trial data and therapeutic outcomes)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and homeostasis. nih.gov However, excessive ROS production can lead to oxidative stress, which is implicated in various pathological conditions. Quinoline-containing compounds have been shown to influence ROS generation and modulate cellular redox balance. illinois.edunih.gov

The quinoline ring system, with its unprotonated nitrogen atom, can facilitate electron transfer reactions, potentially leading to the generation of ROS. illinois.edu Studies on various quinoline derivatives have demonstrated their capacity to increase intracellular ROS levels. mdpi.com This effect is often concentration-dependent, with higher concentrations leading to more significant ROS production. mdpi.com

The modulation of redox homeostasis by this compound can have profound effects on cellular processes. For example, an increase in ROS can trigger signaling pathways that lead to apoptosis or other forms of cell death. Conversely, some quinoline derivatives have been investigated for their ability to be activated by ROS, suggesting a potential role as responsive agents in environments with high oxidative stress. nih.gov

Enzyme inhibition is a key mechanism through which small molecules can exert their biological effects. Quinoline derivatives have been identified as inhibitors of various enzymes. nih.govsemanticscholar.orgmdpi.com The interaction between an inhibitor and an enzyme can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. youtube.com

The this compound scaffold can serve as a starting point for the design of enzyme inhibitors. The quinoline core can interact with the active site or allosteric sites of an enzyme through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and pi-stacking. The iodine and methoxy (B1213986) substituents can be modified to optimize these interactions and enhance the potency and selectivity of the inhibitor.

For instance, 8-hydroxyquinoline derivatives have been shown to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer progression. nih.govnih.gov The chelating properties of the 8-hydroxyquinoline moiety are thought to play a role in this inhibition by interacting with the zinc ion in the enzyme's active site. nih.gov Furthermore, derivatives of 8-hydroxyquinoline have been investigated as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, which are therapeutic targets for various diseases. nih.govrsc.org

The biological effects of this compound and related compounds are ultimately mediated by their interactions with specific molecular targets and the subsequent modulation of intracellular signaling pathways. drugdiscoverytrends.com Identifying these targets and understanding the downstream consequences of their modulation is a central goal of chemical biology.

The development of chemical probes based on the this compound scaffold, as discussed in section 7.2, is a powerful approach for target identification. drugdiscoverytrends.com By using techniques such as affinity chromatography or photo-affinity labeling coupled with mass spectrometry, researchers can identify the proteins that directly bind to the probe.

Once a target is identified, further studies are needed to elucidate how the interaction with the small molecule affects its function and the signaling pathways in which it is involved. For example, a quinoline-based compound might inhibit the activity of a kinase, leading to the downregulation of a specific phosphorylation cascade. Alternatively, it could disrupt a protein-protein interaction, thereby interfering with the formation of a signaling complex.

Interaction with Cellular Transport Systems (e.g., ATP-binding cassette (ABC) transporters like P-glycoprotein)

Research into the direct interaction of this compound with cellular transport systems, such as the ATP-binding cassette (ABC) transporters, is an emerging area of investigation. While specific studies on this compound are not extensively detailed in current literature, the broader class of quinoline derivatives has been the subject of significant research for their potential to modulate the activity of these transporters, which play a crucial role in multidrug resistance (MDR) in cancer and other therapeutic areas.

ABC transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are membrane proteins that actively efflux a wide variety of substrates from cells, including many therapeutic drugs. nih.govnih.gov This efflux mechanism can lead to decreased intracellular drug concentrations and reduced therapeutic efficacy. mdpi.com Consequently, inhibitors of these transporters are of great interest as potential agents to reverse MDR. nih.govmdpi.com

Investigations into various quinoline-based compounds have revealed their capacity to interact with and inhibit ABC transporters. For instance, certain 4-anilino-quinoline derivatives have been evaluated as inhibitors of BCRP (ABCG2), a key transporter implicated in MDR. nih.gov While quinoline-based analogues in some studies showed lower inhibitory activity and selectivity compared to their quinazoline (B50416) counterparts, the quinoline scaffold itself is recognized as a viable starting point for the development of ABC transporter inhibitors. nih.gov

Further studies have identified novel quinoline derivatives that can effectively reverse P-gp-mediated MDR in cancer cells. nih.gov The proposed mechanism for this activity is the inhibition of the P-gp-mediated drug efflux, leading to an increased intracellular accumulation of chemotherapeutic agents. nih.gov For example, the quinoline compound 160a was shown to synergize with doxorubicin (B1662922) in doxorubicin-resistant cancer cell lines, increasing the intracellular concentration of doxorubicin by inhibiting P-gp. nih.gov

Moreover, the interaction is not limited to inhibition. Some quinoline derivatives, such as imidazoquinolines, have been identified as substrates for P-gp. nih.gov This indicates that the quinoline core can be recognized and transported by these efflux pumps. The nature of the interaction—whether the compound acts as a substrate or an inhibitor—is dependent on the specific chemical structure and substitutions on the quinoline ring. nih.govmdpi.com

The table below summarizes the observed interactions of various quinoline derivatives with ABC transporters, as reported in the scientific literature. It is important to note that this data pertains to the broader class of quinoline compounds, and further research is required to elucidate the specific interactions of this compound.

| Quinoline Derivative Class | ABC Transporter Target | Type of Interaction | Observed Effect |

| 4-Anilino-quinolines | ABCG2 (BCRP) | Inhibition | Reversal of multidrug resistance |

| Quinoline compound 160a | ABCB1 (P-glycoprotein) | Inhibition | Increased intracellular doxorubicin accumulation |

| Imidazoquinolines | ABCB1 (P-glycoprotein) | Substrate | Efflux from the cell |

| Various multitarget quinolines | ABCB1, ABCC1, ABCG2 | Inhibition | Intracellular accumulation of fluorescent dyes |

These findings collectively suggest that the this compound scaffold has the potential to interact with ABC transporters. The specific nature of this interaction, whether as a substrate or an inhibitor, would likely be influenced by the iodo and methoxy substitutions on the quinoline core. Further experimental validation, such as in vitro transport assays and ATPase activity assays, is necessary to characterize the precise mechanism and functional consequences of the interaction between this compound and cellular transport systems like P-glycoprotein.

Future Research Directions and Emerging Trends for Iodo Methoxyquinoline Chemistry

Development of Green and Sustainable Synthetic Routes for Functionalized Quinolines

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift in the synthesis of quinoline (B57606) derivatives. researchgate.netmdpi.com Traditional methods for synthesizing these scaffolds often involve harsh conditions, hazardous reagents, and expensive starting materials. acs.orgresearchgate.net Consequently, a major thrust of future research is the development of green and sustainable synthetic protocols. ijpdd.org Key areas of focus include one-pot multicomponent reactions, the use of eco-friendly and reusable catalysts, and the adoption of alternative energy sources like microwave and ultrasound irradiation. researchgate.netnih.gov

One promising approach is the use of molecular oxygen in conjunction with copper catalysts and glucose-derived ionic liquids to facilitate the one-pot synthesis of functionalized quinolines. rsc.org This method avoids the need for protecting groups and proceeds under mild conditions. rsc.org Another innovative, metal-free strategy involves an oxonium ion-driven carboamination of alkynes, which offers a high-yielding and concise route to diverse quinoline derivatives in a single pot. iitb.ac.in Such methods significantly improve atom economy and reduce waste, aligning with the principles of green chemistry. mdpi.comacs.org The application of these sustainable methodologies to the synthesis of 5-iodo-8-methoxyquinoline could provide significant environmental and economic advantages, making this important chemical scaffold more accessible for research and industrial applications. acs.orgiitb.ac.in

Table 1: Comparison of Green Synthesis Strategies for Quinolines

| Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Copper/GSIL Catalysis | Utilizes molecular oxygen, copper catalyst, and glucose-based ionic liquids (GSILs). | One-pot synthesis, mild conditions, recyclable catalyst, protection-free. | rsc.org |

| Metal-Free Cascade | Oxonium ion-driven multi-segment cascade involving alkynes. | Environmentally friendly, high yields, simplified process, avoids transition metals. | iitb.ac.in |

| Domino Protocols | Linear/branched domino reactions under solvent- and catalyst-free conditions. | High bond-forming efficiency, inexpensive materials, non-chromatographic purification. | acs.org |

| Microwave/Ultrasound | Use of alternative energy sources to promote reactions. | Reduced reaction times, often solvent-free, improved yields. | researchgate.netnih.gov |

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Analysis

Understanding the behavior of molecules in complex environments is crucial for developing new technologies and therapies. Future research will increasingly rely on the integration of advanced spectroscopic and imaging techniques to perform real-time analysis of quinoline derivatives like this compound. researchgate.net These methods provide invaluable information on molecular structure, dynamics, and interactions within biological systems. azooptics.com

Advanced mass spectrometry (MS) techniques, such as matrix-assisted laser desorption-ionization time-of-flight (MALDI-TOF) MS and liquid chromatography-electrospray ionization (LC-ESI) MS, are critical for the precise characterization and quantitative analysis of these compounds. azooptics.com Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, combined with Density Functional Theory (DFT) calculations, allows for detailed characterization of molecular structure and reactive properties. researchgate.netdntb.gov.ua

Furthermore, the inherent fluorescence of the quinoline scaffold is being exploited for bio-imaging applications. crimsonpublishers.com The development of quinoline-based fluorescent probes enables the visualization and tracking of specific biomolecules or ions in living cells. researchgate.netcrimsonpublishers.com Techniques like multiphoton fluorescence microscopy can be used with rationally designed quinoline probes to image cellular components with high resolution and sensitivity. researchgate.net The custom design of quinoline derivatives as molecular optical diagnostic agents, possessing Raman, chiral, and fluorescent properties, will aid in investigating biomolecular functions in live cells without causing interference. acs.org

Computational-Aided Design and Virtual Screening of Novel Quinoline-Based Chemical Entities

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. benthamscience.com For quinoline-based compounds, computational-aided design and virtual screening are accelerating the identification of new chemical entities with desired properties. nih.gov These in silico methods allow researchers to screen vast virtual libraries of molecules, predict their activity, and optimize their structures before undertaking costly and time-consuming laboratory synthesis. nih.govmdpi.com

Structure-based virtual screening involves docking libraries of quinoline derivatives into the active sites of biological targets, such as enzymes or receptors, to predict binding affinity and mode of interaction. nih.gov This approach has been used to identify potential quinoline-based agents for various diseases. nih.govnih.govnih.gov For instance, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of quinoline derivatives within a biological target, providing insights into key intermolecular interactions and binding stability over time. nih.govresearchgate.net

Ligand-based methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, are also employed. mdpi.com These models correlate the three-dimensional structures of a series of quinoline compounds with their biological activity, helping to identify the key structural features that are beneficial for enhancing a desired effect. mdpi.comnih.gov These computational strategies facilitate the rational design of novel halogenated methoxyquinolines with improved efficacy and specificity for a wide range of applications. nih.govmdpi.com

Table 2: Computational Approaches in Quinoline Research

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Structure-based virtual screening | Predicts binding affinity and interaction of ligands with a target receptor. | benthamscience.comnih.govnih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion | Assesses the stability of ligand-receptor complexes and analyzes dynamic behavior. | nih.govnih.govresearchgate.net |

| 3D-QSAR/CoMFA | Ligand-based drug design | Correlates 3D structural properties with biological activity to guide lead optimization. | mdpi.comnih.gov |

| Virtual Library Screening | High-throughput in silico screening | Identifies promising hit compounds from large chemical libraries for further investigation. | nih.govmdpi.com |

Exploring Unique Reactivity Patterns of Halogenated Methoxyquinolines for Unprecedented Transformations

The presence of both a halogen atom (iodo) and an electron-donating group (methoxy) on the quinoline scaffold of this compound imparts a unique reactivity profile that is ripe for exploration. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various cross-coupling reactions, which is a cornerstone of modern synthetic chemistry for creating complex molecules. nih.gov

Future research will likely focus on leveraging the iodine at the 5-position for novel and unprecedented chemical transformations. This could include developing new palladium-catalyzed cross-coupling reactions to introduce diverse functional groups, thereby enabling the combinatorial synthesis of structurally diverse quinoline-based libraries. nih.govacs.org The electronic interplay between the iodo and methoxy (B1213986) groups can influence the regioselectivity of electrophilic aromatic substitution and other reactions on the quinoline ring system. For example, the synthesis of 5-nitro-8-methoxyquinoline from 8-methoxyquinoline (B1362559) demonstrates how existing substituents direct further functionalization. researchgate.net Similarly, the synthesis of various 8-methoxyquinoline-5-sulfonamides highlights the reactivity at the 5-position. mdpi.com

Investigating the reactivity of related halogenated quinolines, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), can also provide insights. nih.gov Understanding these nuanced reactivity patterns is essential for designing efficient synthetic routes to novel functional materials, probes, and potential therapeutic agents based on the this compound core.

Rational Design of Chemically Tunable Probes for Complex Biological Systems and Networks

Small-molecule fluorescent probes are powerful tools for interrogating complex biological systems. acs.org The quinoline scaffold is particularly attractive for this purpose due to its inherent fluorescence properties and synthetic versatility. crimsonpublishers.comnih.gov A significant emerging trend is the rational design of highly modular and chemically tunable quinoline-based probes for real-time analysis of biological networks. researchgate.net

The design strategy often involves a "core" quinoline scaffold, like this compound, which can be systematically modified at different positions to fine-tune its properties. nih.gov Researchers are creating probes with strategic domains that can be independently engineered for:

Compound Polarization: To control solubility and cellular localization. nih.govacs.org

Tuning of Photophysical Properties: To adjust absorption/emission wavelengths, quantum yield, and Stokes shift. researchgate.netnih.gov

Structural Diversity: To introduce reactive handles for conjugation or specific recognition elements for targeting biomolecules. nih.govacs.org

This modular approach allows for the streamlined discovery of probes with predictable properties. nih.gov For example, quinoline-based probes have been designed to detect metal ions like Zn(II) or to respond to changes in intracellular pH. acs.org Affinity-based probes incorporating a metal-chelating quinoline motif can be used to enrich and identify specific metalloproteins from complex cellular lysates. rsc.org By applying these rational design principles to the this compound framework, researchers can develop a new generation of sophisticated chemical probes to visualize and understand the intricate workings of living systems. acs.org

Q & A

Q. How can researchers integrate literature data with novel findings to propose structure-activity relationships (SARs) for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.